
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol, also known as DMH-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the family of morpholino pyrimidines and has been shown to have a wide range of biological effects.
Wirkmechanismus
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol works by inhibiting the activity of BMP signaling pathways. BMPs are a family of proteins that play a critical role in the regulation of cell growth and differentiation. When BMPs bind to their receptors, they activate a signaling cascade that ultimately leads to changes in gene expression. This compound works by binding to the BMP receptor and preventing the activation of the signaling cascade.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to increase bone density and reduce the risk of osteoporosis. Additionally, this compound has been shown to have cardioprotective effects, reducing the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol in lab experiments include its high potency and specificity for BMP signaling pathways. However, there are also some limitations to its use. This compound is a small molecule inhibitor, which means that it may have off-target effects on other signaling pathways. Additionally, the complex synthesis process and high cost of the compound may limit its use in some research settings.
Zukünftige Richtungen
There are many potential future directions for research on 2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol. One area of interest is the development of more potent and specific inhibitors of BMP signaling pathways. Additionally, further research is needed to fully understand the biological effects of this compound and its potential therapeutic applications. Finally, the development of new methods for synthesizing this compound may help to reduce the cost and increase the availability of the compound for research.
Synthesemethoden
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact method of synthesis is beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of chemical expertise.
Wissenschaftliche Forschungsanwendungen
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of BMP (bone morphogenetic protein) signaling pathways, which are involved in a wide range of biological processes, including cell differentiation, proliferation, and apoptosis. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, osteoporosis, and cardiovascular disease.
Eigenschaften
IUPAC Name |
2,3-dimethyl-6-morpholin-4-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2)12(3,14)5-4-6-13-7-9-15-10-8-13/h11,14H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAGJVBLZMXNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#CCN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
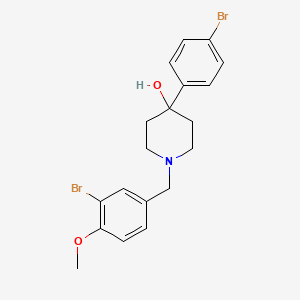
![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
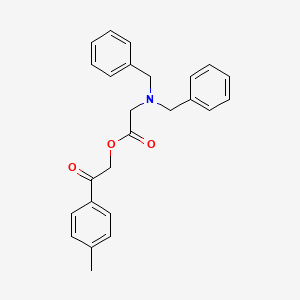
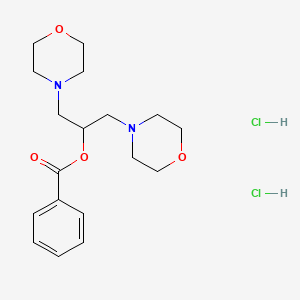
![11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933725.png)
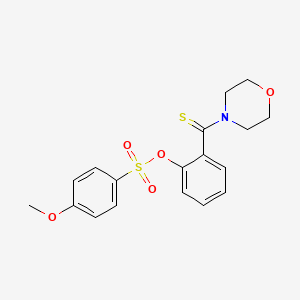
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenylpropyl)piperazine](/img/structure/B4933735.png)


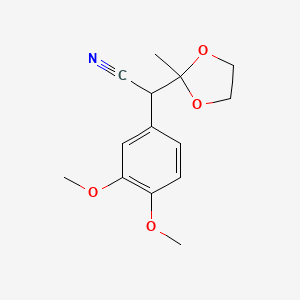
![1-(4-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933786.png)
![N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4933794.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)
